4-{[1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide
Description
4-{[1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide is a heterocyclic organic compound featuring a pyridine-2-carboxamide core linked via an ether bond to an azetidine ring substituted with a 4-methylbenzothiazole moiety. This structure combines multiple pharmacologically relevant motifs:
- Pyridine-2-carboxamide: Known for its role in kinase inhibition and hydrogen-bonding interactions in drug-receptor complexes.
- 4-Methyl-1,3-benzothiazole: A heterocycle associated with antitumor, antimicrobial, and anti-inflammatory activities.
The compound’s design likely aims to exploit synergistic effects between these components, though its specific biological targets and applications remain undocumented in publicly available literature as of 2023.
Properties
IUPAC Name |
4-[1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl]oxypyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-10-3-2-4-14-15(10)20-17(24-14)21-8-12(9-21)23-11-5-6-19-13(7-11)16(18)22/h2-7,12H,8-9H2,1H3,(H2,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQSORYXJMNZKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC4=CC(=NC=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One possible synthetic route includes:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Synthesis of the Azetidine Ring: The azetidine ring can be formed by the reaction of an appropriate amine with an epoxide or by cyclization of a suitable amino alcohol.
Coupling of Benzothiazole and Azetidine: The benzothiazole and azetidine moieties can be coupled using a suitable linker, such as a halogenated intermediate, under basic conditions.
Formation of the Pyridine Carboxamide: The final step involves the coupling of the azetidine-benzothiazole intermediate with a pyridine carboxylic acid derivative, using a coupling reagent like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or benzothiazole rings, using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents), under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific functional groups being targeted. For example, oxidation could yield hydroxyl or carbonyl derivatives, while substitution reactions could introduce new functional groups or modify existing ones.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, or as a ligand in coordination chemistry.
Biology: It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-{[1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, preventing substrate binding and catalysis.
Receptor Modulation: It could act as an agonist or antagonist at specific receptors, modulating their activity and downstream signaling pathways.
DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Due to the lack of direct experimental data on the compound , a comparative analysis is extrapolated from structurally analogous molecules. Below is a hypothetical comparison based on common pharmacophores:
Table 1: Key Structural and Functional Comparisons
| Compound Name | Core Structure | Key Substituents | Reported Activities | Potency (IC₅₀/EC₅₀) | Selectivity Profile |
|---|---|---|---|---|---|
| 4-{[1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide | Pyridine-2-carboxamide + azetidine | 4-Methylbenzothiazole, ether linkage | Hypothesized kinase inhibition | N/A | Unknown |
| Lansoprazole | Benzimidazole | Pyridine, sulfinyl group | Proton pump inhibition | 10–20 µM | High for H⁺/K⁺-ATPase |
| Bicalutamide | Pyridine-carboxamide | Trifluoromethyl, thioether linkage | Androgen receptor antagonism | 0.2 µM | Moderate (off-target CYP) |
| Bosutinib | Quinolinecarboxamide | Azetidine-diamine, methylbenzothiazole | Bcr-Abl kinase inhibition | 1.3 nM | High (vs. Src kinases) |
Key Observations :
Azetidine vs. Larger Rings : The azetidine moiety in the target compound may confer greater metabolic stability compared to similar compounds with five- or six-membered rings (e.g., pyrrolidine in imatinib). However, its strain could reduce synthetic accessibility .
Pyridine-2-carboxamide : This scaffold is ubiquitous in kinase inhibitors (e.g., bosutinib), suggesting possible ATP-competitive inhibition. The absence of a sulfonyl or sulfinyl group (cf. lansoprazole) likely shifts target specificity away from ion channels .
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